molecular formula C29H24N4O5 B10900369 (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10900369
M. Wt: 508.5 g/mol
InChI Key: ATJRIWUDMPYLSD-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule featuring a pyrimidine core substituted with indole and nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Indole Substitution: The indole moiety can be introduced through a Friedel-Crafts alkylation reaction, where indole reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Nitrobenzyl Group Introduction: The nitrobenzyl group can be added via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the indole-substituted pyrimidine under basic conditions.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and nitrobenzyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrobenzyl position, where nucleophiles such as amines or thiols can replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used to study enzyme interactions and receptor binding, providing insights into biochemical pathways.

Medicine

Medically, the compound has potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In industry, the compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The indole moiety can interact with tryptophan-binding proteins, while the nitrobenzyl group can undergo redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5Z)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5Z)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}-1-[4-(propan-2-yl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of functional groups, which confer distinct electronic and steric properties. The presence of the nitro group enhances its reactivity and potential for redox chemistry, while the indole moiety provides a versatile scaffold for biological interactions.

Properties

Molecular Formula

C29H24N4O5

Molecular Weight

508.5 g/mol

IUPAC Name

(5Z)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C29H24N4O5/c1-18(2)20-9-13-22(14-10-20)32-28(35)25(27(34)30-29(32)36)15-21-17-31(26-6-4-3-5-24(21)26)16-19-7-11-23(12-8-19)33(37)38/h3-15,17-18H,16H2,1-2H3,(H,30,34,36)/b25-15-

InChI Key

ATJRIWUDMPYLSD-MYYYXRDXSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.